molecular formula C17H21N5O2 B12167412 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12167412
M. Wt: 327.4 g/mol
InChI Key: VIWSMECRCUHBPK-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.

    Acetylation: The methoxylated indole is acetylated using acetic anhydride.

    Triazole Formation: The acetylated indole is reacted with a triazole derivative under basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can be compared with other indole derivatives, such as:

    2-(4-methoxy-1H-indol-3-yl)acetamide: Similar in structure but lacks the triazole moiety.

    5-methoxytryptamine: Contains a methoxy group but has a different side chain and lacks the triazole moiety.

    1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: Contains a methoxy group and an indole core but has different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C17H21N5O2/c1-11(2)9-15-18-17(21-20-15)19-16(23)10-22-8-7-12-13(22)5-4-6-14(12)24-3/h4-8,11H,9-10H2,1-3H3,(H2,18,19,20,21,23)

InChI Key

VIWSMECRCUHBPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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